2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Catalog No.
S1531709
CAS No.
3308-94-9
M.F
C12H14ClFO2
M. Wt
244.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolan...

CAS Number

3308-94-9

Product Name

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

IUPAC Name

4-(3-chloropropyl)-4-(4-fluorophenyl)-1,3-dioxolane

Molecular Formula

C12H14ClFO2

Molecular Weight

244.69 g/mol

InChI

InChI=1S/C12H14ClFO2/c13-7-1-6-12(8-15-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2

InChI Key

NHKTWTJPGLFCQL-UHFFFAOYSA-N

SMILES

C1C(OCO1)(CCCCl)C2=CC=C(C=C2)F

Synonyms

1,1-(Ethylenedioxy)-4-chloro-1-(4-fluorophenyl)butane; 1-(4-Fluorophenyl)-4-chlorobutan-1-one Ethylene Ketal; 1-Chloro-4,4-(ethylenedioxy)-4-(4-fluorophenyl)butane; 2-(3-Chloropropyl)-2-(4-fluorophenyl)dioxolane; 2-(3-Chloropropyl)-2-(4’-fluorophenyl

Canonical SMILES

C1C(OCO1)(CCCCl)C2=CC=C(C=C2)F

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane is a synthetic organic compound characterized by its unique structure, which includes a dioxolane ring. Its chemical formula is C₁₂H₁₄ClFO₂, and it has a molecular weight of 244.69 g/mol. The compound features a chloropropyl group and a fluorophenyl group, contributing to its distinct chemical properties and potential biological activities. This compound is known for its applications in medicinal chemistry and material science due to its reactivity and structural characteristics .

The compound exhibits various chemical reactivity patterns typical of dioxolanes, including:

  • Lithiation: 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane can undergo regioselective lithiation, which allows for further functionalization at specific sites on the molecule. This process can be useful in synthesizing more complex organic molecules.
  • Nucleophilic Substitution: The presence of the chloropropyl group makes it susceptible to nucleophilic attack, facilitating the substitution reactions that can lead to the formation of diverse derivatives .

Several synthesis methods for 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane have been reported:

  • Starting from Dioxolane Precursors: The synthesis typically involves reacting 4-fluorobenzaldehyde with chloropropanol in the presence of an acid catalyst to form the dioxolane structure.
  • Functionalization: Further reactions can introduce additional functional groups or modify existing ones to enhance the compound's properties or biological activity .

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane has several potential applications:

  • Medicinal Chemistry: Its unique structure may contribute to the development of new pharmaceuticals targeting various diseases.
  • Material Science: The compound could serve as a building block for polymer synthesis or other materials due to its reactive nature .

Several compounds share structural similarities with 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane. Here are some notable examples:

Compound NameCAS NumberSimilarity ScoreUnique Features
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxane4497-36-30.93Similar dioxane structure without fluorine substitution
2-(4-Chloro-1-(4-fluorophenyl)butoxy)tetrahydro-2H-pyran89246-25-30.91Contains a butoxy group instead of chloropropyl
8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol122770-39-20.81Features a spirocyclic structure with hydroxyl group

The uniqueness of 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane lies in its specific combination of functional groups and structural arrangement, which may impart distinct reactivity and biological properties compared to these similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

244.0666355 g/mol

Monoisotopic Mass

244.0666355 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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